

A Technical Guide to the CCQM's Role in Standardizing Biological Measurements

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in the global standardization of biological measurements. Ensuring the accuracy, comparability, and reliability of biological data is critical for advancing research, accelerating drug development, and making sound clinical decisions. This document details the mechanisms and methodologies employed by the CCQM to establish a framework of global measurement equivalence.

The Imperative for Standardization in Biology

Biological systems are inherently complex, and measurements of biological entities like proteins, nucleic acids, and cells are susceptible to significant variability. This variability can arise from differences in analytical methods, instrument calibration, and reference materials. For research to be reproducible and for diagnostics and therapies to be universally applicable, it is essential that a measurement of a specific biological marker in one laboratory is equivalent to the measurement of the same marker in any other laboratory worldwide.

This is where the principles of metrology—the science of measurement—provide a crucial framework. At the heart of this global effort is the CCQM, a committee under the authority of the International Committee for Weights and Measures (CIPM) that is responsible for developing and documenting the equivalence of chemical and biological measurements.[1][2]



The CCQM: Structure and Mission in Biological Metrology

The mission of the CCQM is to advance the global comparability of measurement standards and capabilities.[3] It achieves this by promoting metrological traceability: the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations.[4][5][6] This ensures that measurements are ultimately traceable to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[1][3]

To address the diverse challenges of biological measurements, the CCQM has established several dedicated Working Groups:

- Protein Analysis Working Group (PAWG): Focuses on developing reference methods and materials for the accurate quantification of proteins and peptides, which are crucial as clinical biomarkers and biotherapeutics.
- Nucleic Acid Analysis Working Group (NAWG): Works on standardizing measurements of DNA and RNA, essential for applications like infectious disease diagnostics, genetic testing, and gene therapy.
- Cell Analysis Working Group (CAWG): Addresses the complex challenge of accurately counting and characterizing cells, a fundamental measurement in cell therapy, vaccine production, and clinical diagnostics.[1]

The primary tools used by these working groups to assess and document global measurement capabilities are international studies known as Key Comparisons and Pilot Studies.[2]

The Role of Key Comparisons and Pilot Studies

Key Comparisons (KCs) are exercises where leading National Metrology Institutes (NMIs) and Designated Institutes (DIs) from around the world simultaneously measure a common, stable, and homogeneous material. The results are used to evaluate the degree of equivalence of their measurement procedures and to support their Calibration and Measurement Capability (CMC) claims.[2] Pilot Studies (Ps) are often organized to explore and improve measurement methods for challenging analytes before a formal Key Comparison is launched.

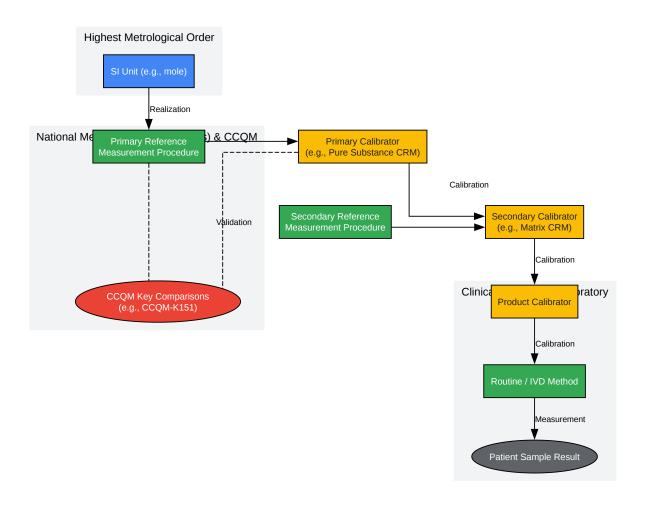


These studies are fundamental to building global confidence in biological measurements. They provide an objective benchmark of performance and drive improvements in measurement science.

The Metrological Traceability Chain

The work of the CCQM is the highest link in a chain that extends to the routine measurements performed in any research or clinical laboratory. The following diagram illustrates this hierarchical relationship, showing how value assignments are transferred from the SI unit down to the end-user.





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Caption: The hierarchy of metrological traceability in biological measurements.

Data Presentation from a CCQM Key Comparison

To illustrate the outcome of these studies, the following table summarizes the methods and results from CCQM-K151, a Key Comparison focused on the quantification of a pure



recombinant protein (an insulin analogue) in a buffer solution.[1]

Participating Institute (NMI/DI)	Country	Hydrolysis Method	Measurement Method	Reported Mass Fraction (mg/g)
KRISS	Korea	Gas-phase	ID-MS (Amino Acid Analysis)	1.488 ± 0.020
NIM	China	Liquid-phase	ID-MS (Amino Acid Analysis)	1.491 ± 0.022
LGC	UK	Gas-phase	ID-MS (Amino Acid Analysis)	1.495 ± 0.030
NIST	USA	Liquid-phase	ID-MS (Amino Acid Analysis)	1.485 ± 0.015
NMIJ	Japan	Gas-phase	ID-MS (Amino Acid Analysis)	1.490 ± 0.025
NRC	Canada	Liquid-phase	ID-MS (Amino Acid Analysis)	1.482 ± 0.028
UME	Turkey	Liquid-phase	ID-MS (Amino Acid Analysis)	1.499 ± 0.035
РТВ	Germany	Gas-phase	ID-MS (Amino Acid Analysis)	1.487 ± 0.021
HSA	Singapore	Liquid-phase (Microwave)	ID-MS (Amino Acid Analysis)	1.493 ± 0.033
KCRV	1.489 ± 0.008	_	-	

Note: Data is representative and derived from the final report's description. The Key Comparison Reference Value (KCRV) is the consensus value providing the highest level of comparability.

Detailed Experimental Protocols



The foundation of a successful Key Comparison is a rigorously defined experimental protocol that participants must follow. This ensures that the object of comparison is the measurement capability itself, rather than variations in procedure.

Protocol Example 1: Protein Quantification (based on CCQM-K151)

The goal of CCQM-K151 was to assess the capability of NMIs to assign a mass fraction to a pure recombinant protein.[1] The consensus approach relied on amino acid analysis after protein hydrolysis.

- 1. Sample Preparation:
- Participants received a sample of a purified insulin analogue in a buffer solution.
- An aliquot of the protein solution is taken for hydrolysis.
- 2. Protein Hydrolysis:
- The protein is broken down into its constituent amino acids. Two primary methods were used by participants:
 - Liquid-Phase Hydrolysis: The protein solution is typically mixed with 6 mol/L hydrochloric acid (HCl) and heated in a sealed vial at approximately 110 °C for 24 hours.
 - Gas-Phase Hydrolysis: The protein solution is dried, and the vial is placed in a desiccator containing HCl. The desiccator is heated, allowing HCl vapor to hydrolyze the protein. This method reduces contamination.[1]
- 3. Amino Acid Quantification by Isotope Dilution Mass Spectrometry (ID-MS):
- Principle: A known amount of a stable, isotopically labeled version of the amino acid of interest (e.g., ¹³C-labeled Phenylalanine) is added to the hydrolyzed sample (the hydrolysate).
- Analysis: The sample is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer





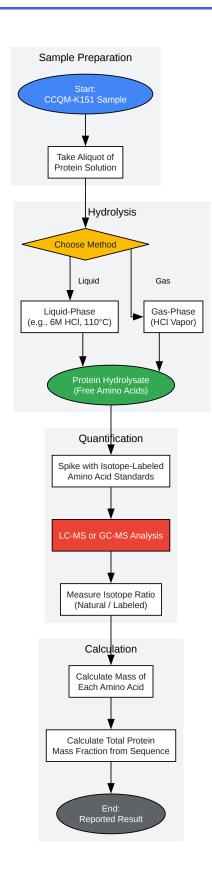


measures the ratio of the naturally occurring amino acid to the isotopically labeled internal standard.

- Calculation: Because the amount of the added labeled standard is known precisely, the amount of the naturally occurring amino acid in the hydrolysate can be calculated with high accuracy.
- Target Amino Acids: Participants typically measured multiple stable amino acids to ensure a
 robust result. For this study, the most commonly measured amino acids were Valine,
 Leucine, Phenylalanine, and Isoleucine.[1]
- 4. Calculation of Protein Content:
- The mass of each quantified amino acid is used to calculate the total mass of the protein, based on the known amino acid sequence of the insulin analogue.

The following diagram outlines this experimental workflow.





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Caption: Experimental workflow for protein quantification by ID-MS.



Protocol Example 2: Cell Counting (based on CCQM-P217)

The goal of CCQM-P217 was to evaluate methods for enumerating fixed peripheral blood mononuclear cells (PBMCs) in suspension.[5] This addresses a critical need in diagnostics and cell therapy manufacturing.

1. Sample Distribution:

- Participants received a lyophilized (freeze-dried), fixed preparation of PBMCs. This ensures sample stability and homogeneity for all participating labs.[5]
- 2. Sample Reconstitution:
- A strict, defined protocol is provided for reconstituting the cells in a specified buffer to ensure a consistent starting cell suspension.
- 3. Dilution Series:
- To assess linearity and accuracy across a range of concentrations, participants were required to perform a prescribed dilution series. This design was adapted from the ISO 20391-2 standard.[5]
- 4. Measurement Methods:
- The study was designed to compare different cell counting technologies.
 - Flow Cytometry: A detailed Standard Operating Procedure (SOP) was provided for flow cytometry methods to minimize procedural variability. This typically involves staining cells with a fluorescent dye and using a flow cytometer to count individual events (cells) as they pass through a laser.
 - Manual Methods: Guidelines were provided for manual counting (e.g., using a hemocytometer), but labs generally followed their in-house validated protocols.[5]
 - Automated Methods: Participants could use any available automated cell counters (e.g., image-based counters).[5]



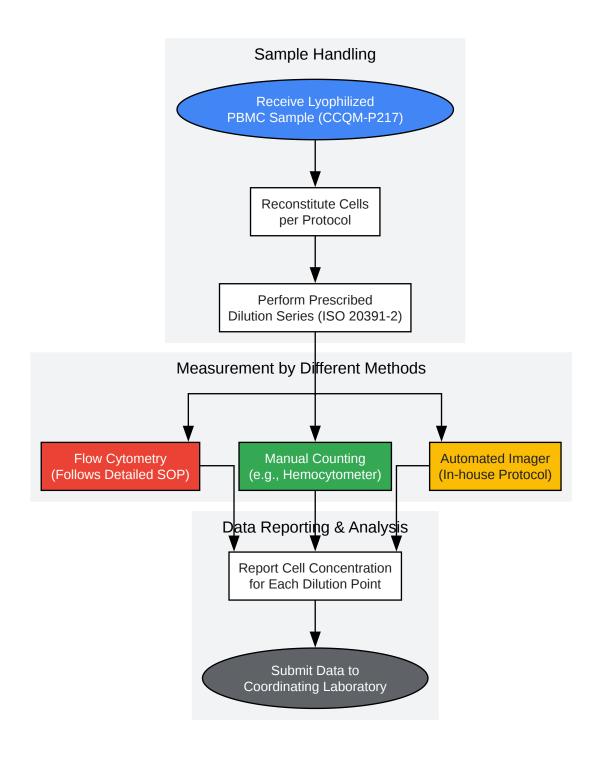




- 5. Data Analysis and Reporting:
- Participants reported the cell concentration for each sample in the dilution series.
- The coordinating laboratory analyzed the data to determine the consensus value and evaluate sources of variation between methods and laboratories.

The following diagram illustrates the general workflow for this type of CCQM cell analysis study.





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Caption: General workflow for the CCQM-P217 cell counting pilot study.

Conclusion: The Impact of the CCQM on Biological Sciences



The work of the CCQM and its working groups provides the essential metrological foundation for reliable and comparable biological measurements around the globe. By developing high-level reference methods, organizing rigorous international comparisons, and promoting the concept of metrological traceability, the CCQM enables the scientific and medical communities to:

- Ensure Reproducibility: Allows researchers to build upon each other's work with confidence.
- Harmonize Clinical Diagnostics: Ensures that diagnostic cut-off values are meaningful across different testing platforms and locations.
- Accelerate Drug Development: Provides a stable measurement framework for quantifying biotherapeutics and biomarkers during development and manufacturing.
- Support Regulatory Compliance: Establishes a basis for demonstrating the accuracy of measurements to regulatory bodies.

For researchers, scientists, and drug development professionals, understanding the role and output of the CCQM is crucial for ensuring that their own measurements are robust, accurate, and fit for purpose, ultimately contributing to better science and improved human health.

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